molecular formula C11H16O B14372526 (1-Propoxyethyl)benzene

(1-Propoxyethyl)benzene

Cat. No.: B14372526
M. Wt: 164.24 g/mol
InChI Key: BHHQDDHLWBEJLT-UHFFFAOYSA-N
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Description

(1-Propoxyethyl)benzene is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where a propoxyethyl group is attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Propoxyethyl)benzene can be synthesized through the reaction of styrene with propanol in the presence of an acid catalyst. The reaction involves the formation of an ether bond between the propanol and the styrene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and acid catalysts to facilitate the reaction between styrene and propanol. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1-Propoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Propoxyethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Propoxyethyl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methoxyethyl)benzene
  • (1-Ethoxyethyl)benzene
  • (1-Butoxyethyl)benzene

Uniqueness

(1-Propoxyethyl)benzene is unique due to its specific propoxyethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired .

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-propoxyethylbenzene

InChI

InChI=1S/C11H16O/c1-3-9-12-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

BHHQDDHLWBEJLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)C1=CC=CC=C1

Origin of Product

United States

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